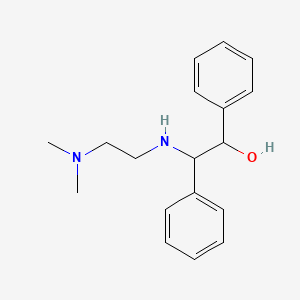2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol
CAS No.: 63860-20-8
Cat. No.: VC17158476
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63860-20-8 |
|---|---|
| Molecular Formula | C18H24N2O |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)ethylamino]-1,2-diphenylethanol |
| Standard InChI | InChI=1S/C18H24N2O/c1-20(2)14-13-19-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-19,21H,13-14H2,1-2H3 |
| Standard InChI Key | YKMZEBJFTJPMGZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Introduction
Overview of the Compound
2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol is an organic compound with the molecular formula C18H24N2O and a molecular weight of 284.4 g/mol. It is classified as an ethanol derivative containing both amino and phenyl functional groups, making it a versatile molecule for chemical and biological applications .
Structural Characteristics
-
IUPAC Name: 2-[2-(dimethylamino)ethylamino]-1,2-diphenylethanol .
-
SMILES Representation: CN(C)CCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O .
The compound features:
-
A hydroxyl group (-OH) attached to a carbon atom bonded to two phenyl rings.
-
A secondary amine group (-NH-) connected to a dimethylaminoethyl chain.
Synthesis
The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol often involves:
-
Starting Materials:
-
Benzyl derivatives for phenyl moieties.
-
Dimethylamine for the dimethylamino group.
-
Ethanol derivatives as the base structure.
-
-
Reaction Pathways:
-
Alkylation reactions to introduce the dimethylaminoethyl group.
-
Hydroxylation steps to attach the hydroxyl group to the carbon center.
-
Detailed synthetic routes are not explicitly available in current literature but may be derived from general principles of organic synthesis involving amination and hydroxylation reactions.
Applications
The compound's chemical structure suggests potential uses in:
-
Pharmaceutical Research: The presence of amino groups and phenyl rings indicates possible bioactivity, such as receptor binding or enzyme inhibition.
-
Chemical Intermediates: It may be used in synthesizing more complex molecules due to its functional versatility.
Biological Activity
-
Antimicrobial properties due to their ability to interact with microbial membranes.
-
Potential pharmacological effects related to neurotransmitter systems because of the dimethylamino group.
Limitations and Safety
Limited data exists on the safety profile or toxicological properties of this compound. As with many organic chemicals, handling should follow standard laboratory safety protocols, including the use of personal protective equipment (PPE).
Future Research Directions
Given its structural features, future studies could explore:
-
Pharmacological Screening: Investigating its interaction with biological targets such as enzymes or receptors.
-
Material Science Applications: Examining its role as a precursor for polymers or advanced materials.
-
Synthetic Derivatives: Modifying its structure to enhance solubility, stability, or bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume